Closantel
CAS No.: 57808-65-8
Cat. No.: VC20746835
Molecular Formula: C22H14Cl2I2N2O2
Molecular Weight: 663.1 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 57808-65-8 |
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Molecular Formula | C22H14Cl2I2N2O2 |
Molecular Weight | 663.1 g/mol |
IUPAC Name | N-[5-chloro-4-[(4-chlorophenyl)-cyanomethyl]-2-methylphenyl]-2-hydroxy-3,5-diiodobenzamide |
Standard InChI | InChI=1S/C22H14Cl2I2N2O2/c1-11-6-15(17(10-27)12-2-4-13(23)5-3-12)18(24)9-20(11)28-22(30)16-7-14(25)8-19(26)21(16)29/h2-9,17,29H,1H3,(H,28,30) |
Standard InChI Key | JMPFSEBWVLAJKM-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(C=C1NC(=O)C2=C(C(=CC(=C2)I)I)O)Cl)C(C#N)C3=CC=C(C=C3)Cl |
Canonical SMILES | CC1=CC(=C(C=C1NC(=O)C2=C(C(=CC(=C2)I)I)O)Cl)C(C#N)C3=CC=C(C=C3)Cl |
Appearance | Assay:≥98%A crystalline solid |
Melting Point | 217.8 °C |
CHEMICAL PROPERTIES AND STRUCTURE
Chemical Structure and Classification
Closantel is classified as a salicylanilide compound, characterized by its unique molecular structure that includes iodine atoms, which contribute to its antiparasitic activity . The sodium salt of closantel, known as closantel sodium, has the molecular formula C22H15Cl2I2N2NaO2 and a molecular weight of 687.07 . The compound's structure includes salicylanilide core with substituents that enhance its pharmacological properties and target specificity.
Physical and Chemical Properties
Closantel sodium presents as a white to yellow solid with specific physical properties that affect its handling, storage, and administration . Below is a table summarizing the key physical and chemical properties of closantel sodium:
Property | Characteristic |
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Melting point | >230°C (decomposition) |
Storage requirements | Keep in dark place, inert atmosphere, room temperature |
Solubility | Slightly soluble in DMSO and methanol |
Physical form | Solid |
Color | White to yellow |
Stability | Hygroscopic |
These properties influence the pharmaceutical formulation of closantel-based products, including injectable solutions, drenches, and boluses used in veterinary medicine .
Chemical Identifiers
For scientific and regulatory purposes, closantel is identified through multiple standardized chemical identifiers, which facilitate its precise identification in chemical databases and literature :
Identifier | Value |
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CAS Number | 61438-64-0 (sodium salt) |
InChI | InChI=1S/C22H14Cl2I2N2O2.Na.H/c1-11-6-15(17(10-27)12-2-4-13(23)5-3-12)18(24)9-20(11)28-22(30)16-7-14(25)8-19(26)21(16)29;;/h2-9,17,29H,1H3,(H,28,30);; |
InChIKey | OEGFIKHJXKPQEL-UHFFFAOYSA-N |
SMILES | C(C1C=CC(Cl)=CC=1)(C1C=C(C)C(NC(C2C=C(I)C=C(I)C=2O)=O)=CC=1Cl)C#N.[NaH] |
MECHANISM OF ACTION
Primary Mechanism: Uncoupling Oxidative Phosphorylation
Closantel's primary antiparasitic mechanism involves uncoupling oxidative phosphorylation from electron transport in parasite mitochondria . This process disrupts the parasite's energy metabolism by interfering with ATP production, which is essential for cellular functions and survival . In vitro studies conducted with Fasciola hepatica demonstrated that closantel inhibits mitochondrial phosphorylation in the parasite, effectively starving it of energy .
The compound belongs to the salicylanilide class, which acts by disrupting the proton gradient across the inner mitochondrial membrane . This disruption prevents the synthesis of ATP, the primary energy currency of cells, leading to energy depletion and eventual death of the parasite . This mechanism explains closantel's broad-spectrum activity against various parasites, particularly those with high energy demands such as blood-feeding species.
Secondary Mechanisms
Beyond its effects on energy metabolism, closantel also disturbs liquid and ion transport mechanisms in parasite membranes . This dual action contributes to its efficacy against a wide range of parasites by compromising multiple vital cellular processes simultaneously. The disruption of membrane transport affects the parasite's ability to maintain homeostasis, further compromising its viability .
Selective Toxicity
PHARMACOKINETICS AND METABOLISM
Absorption and Distribution
After oral administration in animals, closantel is absorbed from the gastrointestinal tract, with peak plasma concentrations reached within 8-48 hours . The bioavailability of orally administered closantel is approximately half that of intramuscular administration, indicating substantial but incomplete absorption through the oral route .
One of the most distinctive pharmacokinetic features of closantel is its extraordinarily high binding to plasma proteins, particularly albumin. Studies indicate that over 99% of closantel in circulation is bound to plasma proteins, with a blood-to-plasma ratio of approximately 0.65, indicating negligible binding to blood cells . This extensive protein binding significantly influences the compound's distribution, limiting its penetration into many tissues while maintaining prolonged circulation in the bloodstream .
Metabolism and Excretion
Closantel exhibits a remarkably long elimination half-life of 2-3 weeks in animals, contributing to its extended duration of action against parasites . This prolonged presence in the system enables single-dose treatment regimens in many cases, enhancing compliance and convenience in veterinary applications.
The primary route of elimination for closantel is through the feces, with approximately 80% of administered doses being excreted this way within 8 weeks of administration . In contrast, urinary excretion is minimal, accounting for only about 0.5% of the administered dose . Most of the excreted compound (80-90%) is in the unchanged form, with the primary metabolite being monoiodoclosantel, indicating limited hepatic metabolism .
Tissue Residues
Studies tracking radiolabeled closantel have found that residual concentrations in tissues are primarily of the unchanged compound, with highest levels found in the lung and kidney (3.3-3.8 μg/g at 14-21 days after dosing) . These findings have implications for withdrawal periods in food-producing animals and potential environmental impacts of closantel use in livestock.
VETERINARY APPLICATIONS
Target Parasites and Efficacy
Closantel demonstrates efficacy against a broad spectrum of parasites that affect livestock, with particular activity against:
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Trematodes: Especially liver flukes (Fasciola hepatica), which cause significant economic losses in sheep and cattle production worldwide .
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Nematodes: Particularly blood-feeding species like Haemonchus contortus (barber's pole worm) and various Trichostrongylus species that cause gastrointestinal disturbances in ruminants .
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Arthropods: Including sheep nasal bots (Oestrus ovis), sheep keds, and screwworms that affect the skin and nasal passages of sheep and other livestock .
The compound's efficacy against these diverse parasites makes it a valuable tool in integrated parasite management programs in livestock production systems, particularly in regions where resistance to other antiparasitic agents has emerged.
Formulations and Administration Routes
Closantel is available in several pharmaceutical formulations for veterinary use:
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Injectable solutions (subcutaneous or intramuscular): Providing rapid systemic distribution and typically higher bioavailability compared to oral formulations .
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Oral drenches: Liquid formulations administered directly into the animal's mouth, commonly used in sheep and small ruminants .
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Boluses: Solid oral dosage forms designed for cattle, sometimes combined with other antiparasitic agents like levamisole or benzimidazoles for broader spectrum activity .
These diverse formulations provide veterinarians and livestock producers with options tailored to specific management systems, animal species, and target parasites.
Dosage Regimens and Treatment Strategies
Standard dosage regimens for closantel typically range from 5-10 mg/kg body weight, with the specific dose depending on the target parasite, animal species, and route of administration . The compound's extended half-life allows for prolonged intervals between treatments, typically 4-6 weeks, which reduces handling stress for animals and labor requirements for producers .
In many regions, closantel is used strategically at specific times of the year when parasite burdens are expected to be highest or when environmental conditions favor parasite transmission. This strategic approach maximizes efficacy while minimizing the selection pressure for resistance development .
TOXICITY PROFILE
Toxicity in Animals
While closantel is generally well-tolerated at therapeutic doses, overdosing can lead to significant toxic effects in animals. The acute toxicity varies across species, with reported clinical signs in overdose cases including hypotonia, ataxia, diarrhea, and dyspnea in laboratory animals . More concerning are the neurological and ocular effects observed in both intentional toxicity studies and accidental overdose cases.
Histopathological findings in animals with closantel toxicity include:
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Central nervous system: White matter and spinal cord "spongiosis" with symmetrical effects on the optic radiation, periventricular white matter, thalamic nuclei, brainstem, and cerebellar peduncles .
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Optic nerve: Development of edema within the surrounding myelin sheath leading to compression of the nerve, resulting in degeneration, fibrosis, and subsequent atrophy .
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Retina: Necrosis and apoptosis of the outer retinal layers, particularly affecting photoreceptor cells .
These toxic effects are attributed to the compound's mechanism of action as an uncoupler of oxidative phosphorylation, which can affect host cells when the compound reaches sufficient concentrations in susceptible tissues .
EMERGING RESEARCH AND NOVEL APPLICATIONS
Combating Antimicrobial Resistance
Recent research has identified a promising new application for closantel in combating antimicrobial resistance, particularly in combination with polymyxin antibiotics against multidrug-resistant Gram-negative bacteria . While closantel alone shows limited antibacterial activity, it demonstrates remarkable synergistic effects when combined with polymyxin B against resistant strains of Acinetobacter baumannii, Pseudomonas aeruginosa, Klebsiella pneumoniae, and Escherichia coli .
This synergistic activity represents a potential breakthrough in addressing the global challenge of antimicrobial resistance, as polymyxins are often considered a last resort for treating infections caused by multidrug-resistant Gram-negative pathogens . The combination effectively inhibits the development of polymyxin resistance in susceptible isolates and provides synergistic killing against already resistant isolates, suggesting a novel strategy to preserve and enhance the efficacy of these critical antibiotics .
Stereoselectivity and Enantiomer Research
Recent investigations into closantel's enantiomers (R and S forms) have revealed intriguing differences in their synergistic antibacterial effects when combined with colistin (polymyxin E) . Despite yielding unexpected differences, both enantiomers enhanced colistin activity against Gram-negative bacteria both in vitro and in vivo, with fractional inhibitory concentration indices ranging from 0.0087 to 0.5004 for R-closantel and 0.0117 to 0.5312 for S-closantel .
Mechanistic studies suggest that higher intracellular concentrations of R-closantel make it more effective in enhancing antimicrobial activity in combination therapy . These findings provide novel insights for developing precision medications and addressing increasing antibiotic resistance challenges, potentially opening new avenues for structured-based drug design and optimization .
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